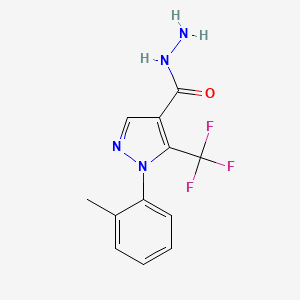
5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide is a chemical compound that features a trifluoromethyl group, a tolyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals to enhance the metabolic stability and lipophilicity of compounds . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity . The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfonic acid, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, potentially leading to increased efficacy in inhibiting specific biological processes . The exact molecular targets and pathways involved depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyrazole: Similar in structure but lacks the tolyl group, which may affect its biological activity and stability.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the pyrazole ring, leading to different chemical and biological properties.
Trifluoromethylpyridine: Another trifluoromethyl-containing compound with different applications and properties.
Uniqueness
5-(Trifluoromethyl)-1-O-tolyl-1H-pyrazole-4-carbohydrazide is unique due to its combination of the trifluoromethyl group, tolyl group, and pyrazole ring. This unique structure contributes to its enhanced metabolic stability, lipophilicity, and potential biological activities .
Eigenschaften
CAS-Nummer |
618091-00-2 |
|---|---|
Molekularformel |
C12H11F3N4O |
Molekulargewicht |
284.24 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide |
InChI |
InChI=1S/C12H11F3N4O/c1-7-4-2-3-5-9(7)19-10(12(13,14)15)8(6-17-19)11(20)18-16/h2-6H,16H2,1H3,(H,18,20) |
InChI-Schlüssel |
INEWEBSCNQRRKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















